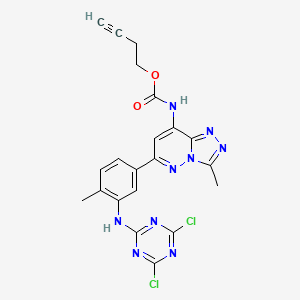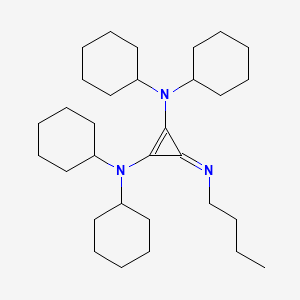
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is a compound known for its role as a highly effective Brønsted base catalyst, often referred to as a “superbase” in the field of organocatalysis . This compound is part of a new class of cyclopropenimines, which have gained attention due to their efficiency in facilitating chemical reactions involving proton transfer .
準備方法
The synthesis of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine typically involves the reaction of cyclopropenone derivatives with dicyclohexylamine under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained .
化学反応の分析
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine involves its function as a Brønsted base catalyst. It facilitates chemical reactions by accepting protons from other molecules, thereby increasing the reaction rate . The molecular targets and pathways involved include various proton transfer processes essential for organic synthesis .
類似化合物との比較
1-Butyl-2,3-bis(dicyclohexylamino)cyclopropenimine is unique compared to other similar compounds due to its high efficiency as a Brønsted base catalyst. Similar compounds include:
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- Cyclopropylamine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
These compounds also function as catalysts but may differ in their specific applications, efficiency, and reaction conditions required .
特性
分子式 |
C31H53N3 |
|---|---|
分子量 |
467.8 g/mol |
IUPAC名 |
3-butylimino-1-N,1-N,2-N,2-N-tetracyclohexylcyclopropene-1,2-diamine |
InChI |
InChI=1S/C31H53N3/c1-2-3-24-32-29-30(33(25-16-8-4-9-17-25)26-18-10-5-11-19-26)31(29)34(27-20-12-6-13-21-27)28-22-14-7-15-23-28/h25-28H,2-24H2,1H3 |
InChIキー |
WNYVDRKZSLSJLX-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C1C(=C1N(C2CCCCC2)C3CCCCC3)N(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
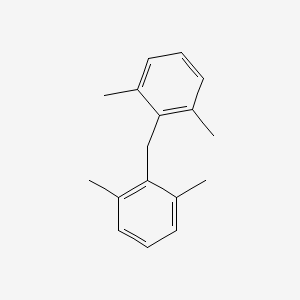
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
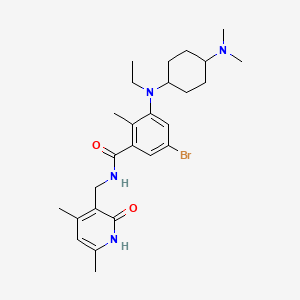

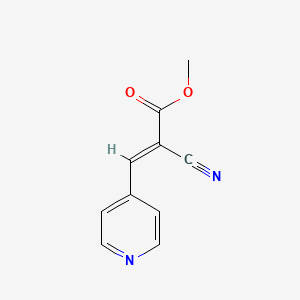
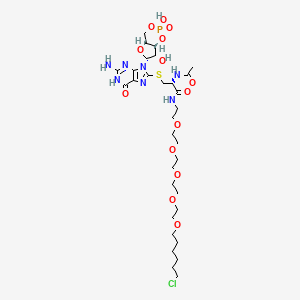
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
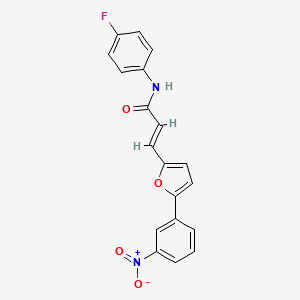
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
